molecular formula C28H54O4 B8266431 3-(Tetradecanoyloxy)tetradecanoic acid CAS No. 64108-60-7

3-(Tetradecanoyloxy)tetradecanoic acid

Cat. No.: B8266431
CAS No.: 64108-60-7
M. Wt: 454.7 g/mol
InChI Key: IYESSKQVAKTOQB-UHFFFAOYSA-N
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Description

3-(Tetradecanoyloxy)tetradecanoic acid is a complex organic compound with the molecular formula C28H54O4. It is a type of fatty acid ester, specifically an ester of tetradecanoic acid (myristic acid) and tetradecanol. This compound is known for its role in various biochemical processes and its presence in certain lipid structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetradecanoyloxy)tetradecanoic acid typically involves the esterification of tetradecanoic acid with tetradecanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Tetradecanoic acid+TetradecanolH2SO43-(Tetradecanoyloxy)tetradecanoic acid+H2O\text{Tetradecanoic acid} + \text{Tetradecanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Tetradecanoic acid+TetradecanolH2​SO4​​3-(Tetradecanoyloxy)tetradecanoic acid+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(Tetradecanoyloxy)tetradecanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding tetradecanoic acid and tetradecanol.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Tetradecanoic acid and tetradecanol.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

3-(Tetradecanoyloxy)tetradecanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its presence in certain bacterial lipids.

    Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(Tetradecanoyloxy)tetradecanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester bond can be hydrolyzed by lipases, releasing tetradecanoic acid and tetradecanol, which can then participate in various metabolic pathways. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanoic acid (Myristic acid): A saturated fatty acid with a similar carbon chain length.

    Tetradecanol: A fatty alcohol with a similar carbon chain length.

    3-Hydroxytetradecanoic acid: A hydroxylated derivative of tetradecanoic acid.

Uniqueness

3-(Tetradecanoyloxy)tetradecanoic acid is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its parent compounds. Its amphiphilic nature makes it useful in various applications, particularly in the study of lipid interactions and membrane dynamics.

Properties

IUPAC Name

3-tetradecanoyloxytetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O4/c1-3-5-7-9-11-13-14-16-18-20-22-24-28(31)32-26(25-27(29)30)23-21-19-17-15-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYESSKQVAKTOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550697
Record name 3-(Tetradecanoyloxy)tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64108-60-7
Record name 3-(Tetradecanoyloxy)tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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